molecular formula C10H11NO4S B1333722 6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 874774-43-3

6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B1333722
M. Wt: 241.27 g/mol
InChI Key: CLBHSYOAMTZTBM-UHFFFAOYSA-N
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Description

The compound “6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one” is a benzoxazinone derivative with an ethylsulfonyl group at the 6-position. Benzoxazinones are heterocyclic compounds containing a benzene ring fused to an oxazine ring. The ethylsulfonyl group is a sulfur-containing functional group characterized by a sulfonyl group (SO2) attached to an ethyl group .


Molecular Structure Analysis

The molecular structure of “6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one” would be characterized by the benzoxazinone core and the ethylsulfonyl substituent. The exact structure would depend on the specific positions of these groups within the molecule .


Chemical Reactions Analysis

Sulfonyl-containing compounds are involved in radical transformations, where the sulfonyl group typically acts as a leaving group via selective C–S, N–S, O–S, S–S, and Se–S bond cleavage/functionalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one” would be influenced by its molecular structure. For instance, the presence of the sulfonyl group could impact its solubility, reactivity, and other properties .

Scientific Research Applications

Antibacterial Activity

6-(Ethylsulfonyl)-2H-1,4-Benzoxazin-3(4H)-one and its derivatives have been explored for their antibacterial properties. Research by Gein et al. (2006) demonstrated that certain compounds synthesized from this molecule showed notable antibacterial activity, highlighting its potential in developing new antibacterial agents (Gein, Rassudikhina, & Voronina, 2006).

Dual-Acting 5-HT1 Receptor Antagonists and Serotonin Reuptake Inhibitors

Bromidge et al. (2008) investigated derivatives of 6-(Ethylsulfonyl)-2H-1,4-Benzoxazin-3(4H)-one, which led to the discovery of potent 5-HT(1A/1B/1D) receptor antagonists with and without additional serotonin transporter (SerT) affinity. This suggests the compound's utility in developing drugs that can target multiple pathways in neuropsychiatric disorders (Bromidge et al., 2008).

Ecological Role and Bioactivity

Macias et al. (2009) provided an extensive review of the bioactivity and ecological role of the benzoxazinone class, which includes 6-(Ethylsulfonyl)-2H-1,4-Benzoxazin-3(4H)-one. These compounds exhibit a range of phytotoxic, antifungal, antimicrobial, and antifeedant effects, making them of high interest for agricultural applications and natural herbicide models (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Polymer Chemistry

Yao et al. (2014) synthesized a novel sulfonic acid-containing benzoxazine monomer using 6-(Ethylsulfonyl)-2H-1,4-Benzoxazin-3(4H)-one as a base compound. This monomer was used in creating membranes for proton exchange in fuel cells, indicating its potential in advanced material science applications (Yao, Yan, Ding, Lu, Dong, Ishida, Litt, & Zhu, 2014).

Environmental Degradation Studies

Willett et al. (2016) explored the role of benzoxazinones in degrading triazine herbicides, a significant environmental concern. This study highlighted the potential use of compounds like 6-(Ethylsulfonyl)-2H-1,4-Benzoxazin-3(4H)-one in addressing soil and water contamination issues (Willett, Lerch, Lin, Goyne, Leigh, & Roberts, 2016).

Safety And Hazards

The safety and hazards associated with “6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one” would depend on its specific properties and uses. It’s always important to refer to the appropriate safety data sheets for handling and disposal information .

properties

IUPAC Name

6-ethylsulfonyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-2-16(13,14)7-3-4-9-8(5-7)11-10(12)6-15-9/h3-5H,2,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBHSYOAMTZTBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301254744
Record name 6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301254744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one

CAS RN

874774-43-3
Record name 6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874774-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301254744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Commercially available 4-ethylsulfonyl-2-aminophenol (4.02 g, 20 mmol) was dissolved in DMF (30 mL) and mixed with cesium carbonate (6.5 g, 20 mmol). The reaction mixture was cooled to 0° C. and bromoacetyl bromide (4.0 g, 20 mmol) in DMF (5 mL) was added dropwise. The reaction was stirred overnight at room temperature. After aqueous work up, the product was purified by silica gel chromatography with methanol/dichloromethane to give the product as an orange solid, 1.7 g (35%).
Quantity
4.02 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

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